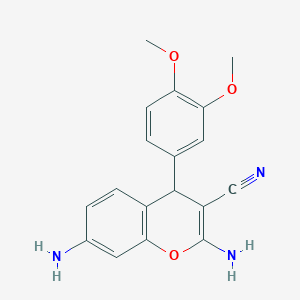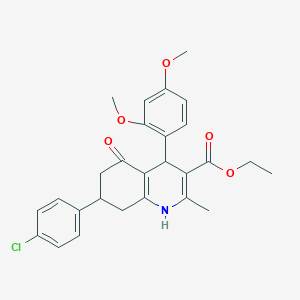![molecular formula C15H14FNO5S B4977705 methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4977705.png)
methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate, also known as MFMSB, is a chemical compound that has been widely studied in the scientific research community. This compound is of interest due to its potential applications in the field of medicine and its unique chemical properties. In We will also discuss future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. It has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells and reduce the size of tumors. methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has also been found to be effective against a variety of bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has also been found to be effective against a wide range of biological targets, making it a versatile compound for research. However, methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in certain applications. It is also relatively expensive compared to other compounds.
Direcciones Futuras
There are several future directions for research on methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate and its potential side effects.
Métodos De Síntesis
The synthesis of methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate involves several steps. The first step involves the reaction of 2-aminobenzoic acid with paraformaldehyde to produce 2-(formylamino)benzoic acid. The second step involves the reaction of 2-(formylamino)benzoic acid with 5-fluoro-2-methoxyaniline to produce 2-{[(5-fluoro-2-methoxyphenyl)amino]formyl}benzoic acid. The final step involves the reaction of 2-{[(5-fluoro-2-methoxyphenyl)amino]formyl}benzoic acid with methanesulfonyl chloride to produce methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate.
Aplicaciones Científicas De Investigación
Methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to be effective against a variety of bacterial and fungal infections.
Propiedades
IUPAC Name |
methyl 2-[(5-fluoro-2-methoxyphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-21-13-8-7-10(16)9-14(13)23(19,20)17-12-6-4-3-5-11(12)15(18)22-2/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWAKTYENSNPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]morpholine](/img/structure/B4977622.png)

![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4977627.png)
![N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977628.png)
![10-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine hydrochloride](/img/structure/B4977631.png)
![1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4977637.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4977667.png)
![N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4977683.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4977692.png)

![N-(4-{N-[(4-isobutylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4977708.png)
![4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4977716.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4977719.png)